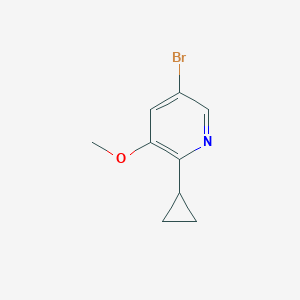

5-Bromo-2-cyclopropyl-3-methoxypyridine

Vue d'ensemble

Description

5-Bromo-2-cyclopropyl-3-methoxypyridine is a chemical compound with the molecular formula C9H10BrNO. It has a molecular weight of 228.09 . The compound is typically a white to yellow solid .

Molecular Structure Analysis

The InChI code for 5-Bromo-2-cyclopropyl-3-methoxypyridine is1S/C9H10BrNO/c1-12-8-4-7(10)5-11-9(8)6-2-3-6/h4-6H,2-3H2,1H3 . This indicates the presence of a bromine atom, a cyclopropyl group, and a methoxy group attached to a pyridine ring. Physical And Chemical Properties Analysis

5-Bromo-2-cyclopropyl-3-methoxypyridine is a white to yellow solid . More specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the available resources.Applications De Recherche Scientifique

Suzuki–Miyaura Coupling

The Suzuki–Miyaura coupling is a powerful method in organic synthesis for creating carbon-carbon bonds. In this reaction, an aryl or vinyl boronate reacts with an aryl or vinyl halide in the presence of a palladium catalyst. 5-Bromo-2-cyclopropyl-3-methoxypyridine serves as a valuable building block for this transformation, allowing the introduction of diverse functional groups into complex molecules .

β-Alanine Moiety Synthesis

This compound acts as a key intermediate for constructing the β-alanine moiety. For example, it contributes to the synthesis of αvβ3 integrin antagonists, which play a role in cancer research and drug development. The β-alanine motif is essential for modulating biological activity and receptor binding .

Somatostatin sst3 Receptor Antagonists

Researchers have utilized 5-bromo-2-cyclopropyl-3-methoxypyridine as a starting material to synthesize potent and selective somatostatin sst3 receptor antagonists. These compounds are relevant in the study of hormone regulation, neuroendocrine tumors, and related therapeutic strategies .

Functional Group Transformations

The boron moiety in this pyridine derivative can be converted into various functional groups. Researchers have explored oxidations, aminations, halogenations, and other C–C bond-forming reactions using this versatile compound. These transformations enable the creation of structurally diverse molecules for drug discovery and materials science .

Heterocyclic Chemistry

As a heterocyclic compound, 5-bromo-2-cyclopropyl-3-methoxypyridine participates in diverse synthetic pathways. Its unique ring system allows for the creation of novel heterocycles, which find applications in medicinal chemistry, agrochemicals, and materials science .

Building Block for Targeted Drug Design

Researchers can incorporate this pyridine derivative into drug candidates by strategically modifying its structure. Its cyclopropyl and methoxy substituents offer opportunities for enhancing pharmacological properties, such as bioavailability, selectivity, and metabolic stability .

Safety and Hazards

The safety data sheet for 5-Bromo-2-cyclopropyl-3-methoxypyridine suggests that it may cause skin irritation and serious eye irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to use personal protective equipment. It should be stored in a well-ventilated place and kept away from heat, sparks, and flame .

Mécanisme D'action

Target of Action

It is known that similar organoboron compounds are highly valuable building blocks in organic synthesis .

Mode of Action

It’s worth noting that organoboron compounds, which this compound is a part of, are known to undergo a variety of transformations including oxidations, aminations, halogenations, and carbon-carbon bond formations .

Biochemical Pathways

Organoboron compounds are known to participate in the suzuki–miyaura coupling reaction, which is a widely applied transition metal catalyzed carbon-carbon bond-forming reaction .

Result of Action

It’s worth noting that organoboron compounds are known to be involved in a variety of chemical transformations, suggesting that they may have diverse molecular and cellular effects .

Action Environment

It’s known that the stability of organoboron compounds can be affected by air and moisture .

Propriétés

IUPAC Name |

5-bromo-2-cyclopropyl-3-methoxypyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrNO/c1-12-8-4-7(10)5-11-9(8)6-2-3-6/h4-6H,2-3H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JERSURDHERRAQR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(N=CC(=C1)Br)C2CC2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromo-2-cyclopropyl-3-methoxypyridine | |

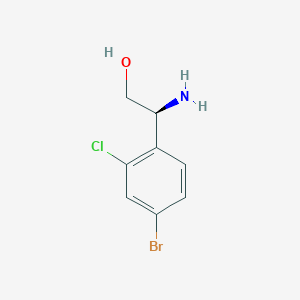

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[2-(3-Aminophenoxy)ethyl]dimethylamine dihydrochloride](/img/structure/B6335421.png)